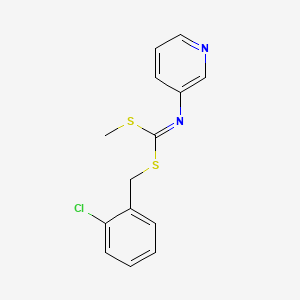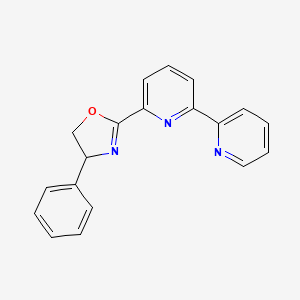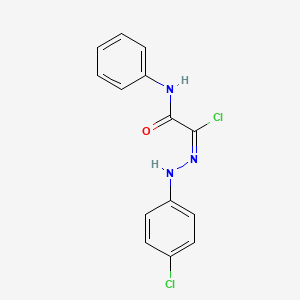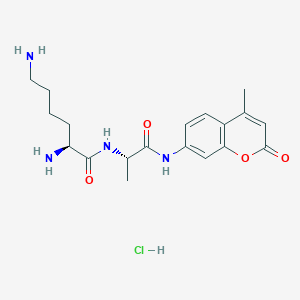
L-Lysyl-L-alanine 7-amino-4-methylcoumarin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it produces a fluorescent signal when cleaved by specific enzymes. This property makes it valuable in various assays to study enzyme activity, particularly in the fields of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride involves several steps:
Coupling Reaction: The initial step involves coupling 7-amido-4-methylcoumarin with a peptide sequence containing lysine and alanine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Formation of Dihydrochloride Salt: The final step involves converting the purified compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar steps but on a larger scale. Automated synthesizers and large-scale purification systems are used to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteolytic enzymes such as plasmin and tissue plasminogen activator.
Common Reagents and Conditions
Enzymes: Plasmin, tissue plasminogen activator.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products Formed
The enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride results in the release of 7-amido-4-methylcoumarin, which emits a fluorescent signal detectable by fluorometric assays.
Wissenschaftliche Forschungsanwendungen
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is extensively used in scientific research due to its fluorogenic properties:
Biochemistry: Used in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: Employed in assays to study gene expression and protein function.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to ensure the activity of enzyme-based products.
Wirkmechanismus
The compound exerts its effects through enzymatic cleavage. When Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is cleaved by a specific enzyme, it releases 7-amido-4-methylcoumarin, which fluoresces. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are typically proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond in the substrate.
Vergleich Mit ähnlichen Verbindungen
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique due to its specific peptide sequence and fluorogenic properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteolytic enzymes.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Used in assays for serine proteases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Employed in studies of chymotrypsin-like proteases.
Each of these compounds has a unique peptide sequence that makes it specific for different enzymes, highlighting the versatility and specificity of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride in biochemical research.
Eigenschaften
CAS-Nummer |
201853-24-9 |
|---|---|
Molekularformel |
C19H27ClN4O4 |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H/t12-,15-;/m0./s1 |
InChI-Schlüssel |
QVNOSBVSNUNYME-NXCSSKFKSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N.Cl |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
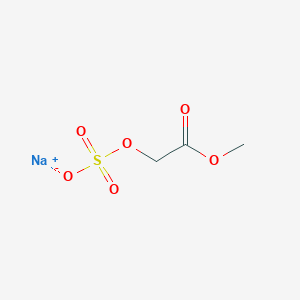
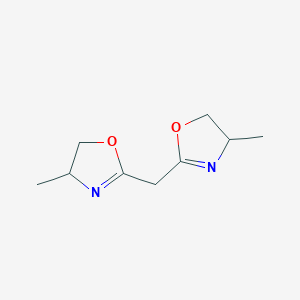
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

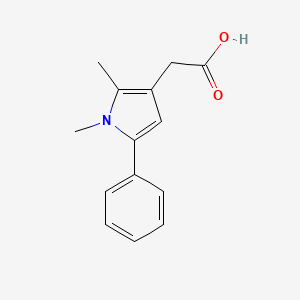
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
